3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-fluorocyclobutane-1-carboxylic acid
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Overview
Description
The compound “3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-fluorocyclobutane-1-carboxylic acid” is a type of fluorene derivative . Fluorenes are compounds containing a fluorene moiety, which consists of two benzene rings connected through either a cyclopentane, cyclopentene, or cyclopenta-1,3-diene .
Scientific Research Applications
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is employed for the protection of hydroxy-groups in chemical synthesis. This protection is compatible with a variety of acid- and base-labile protecting groups, offering convenient removal conditions without affecting other sensitive groups. This property is pivotal in the synthesis of complex molecules, including nucleic acid fragments (Gioeli & Chattopadhyaya, 1982).
Synthesis of Thiazole-Carboxylic Acid
The chemical has been utilized in the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid. This synthesis showcases its role in creating structurally diverse molecules with potential applications in medicinal chemistry and drug design (Le & Goodnow, 2004).
PET Imaging for Tumor Delineation
The compound has been foundational in the synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a PET tracer for tumor delineation. Its high tumor-avidity and the synthesis' high specific activity make it a valuable tool in oncological imaging, enhancing the noninvasive diagnosis of various cancers (Shoup & Goodman, 1999).
Study of Physical-Chemical Properties
Research on cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic acids has provided insights into the physical-chemical properties of fluorinated amino acids. These studies are crucial for understanding the molecular interactions and stability of fluorinated compounds in medicinal chemistry (Chernykh et al., 2016).
Development of Hydroxamic Acids
The chemical serves as a precursor in the synthesis of N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines, leading to the efficient condensation and synthesis of diverse N-substituted hydroxamic acids. This application highlights its role in the development of potential therapeutic agents and biochemical tools (Mellor & Chan, 1997).
Mechanism of Action
Target of Action
It is known that this compound is an alanine derivative . Alanine is a non-essential amino acid that plays a key role in the metabolism of glucose, a simple carbohydrate that the body uses for energy.
Mode of Action
Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . They are recognized to be beneficial as ergogenic dietary substances .
Pharmacokinetics
It is mentioned that the compound is a solid with a molecular weight of 32536 . It is soluble in DMSO at a concentration of 100 mg/mL , suggesting that it may have good bioavailability.
Action Environment
It is noted that the compound is stable at room temperature , suggesting that it may have a long shelf-life and be resistant to degradation under normal storage conditions.
Properties
IUPAC Name |
3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-fluorocyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO4/c22-21(9-13(10-21)19(24)25)12-23-20(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZQTIFTNCHISF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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